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Introduction

Candida albicans is a major fungal pathogen in humans, and the emergence of drug resistance
poses a significant clinical challenge. A key mechanism of this resistance is the overexpression
of efflux pump proteins that actively transport antifungal drugs out of the cell, reducing their
intracellular concentration and efficacy. One such prominent efflux pump is CaMdrlp (Candida
albicans Multidrug Resistance Protein 1), a member of the Major Facilitator Superfamily (MFS).
[1][2][3][4] CaMdrlp functions as a drug/H+ antiporter, utilizing the proton motive force to
extrude a wide range of xenobiotics, including azole antifungals.[1]

The development of inhibitors targeting CaMdrlp is a promising strategy to overcome drug
resistance. To identify and characterize such inhibitors, robust and reliable assays are
essential. This document provides detailed protocols for measuring the inhibition of CaMdrlp
using fluorescent substrate assays. These assays are based on the principle that functional
CaMdr1p will extrude fluorescent substrates, resulting in low intracellular fluorescence. In the
presence of an inhibitor, the pump's activity is blocked, leading to the accumulation of the
fluorescent substrate and a corresponding increase in intracellular fluorescence.
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This application note focuses on the use of two well-characterized fluorescent substrates for
CaMdrlp: Nile Red and Rhodamine 6G.

Principle of the Assay

The fluorescent substrate assay for CaMdrlp inhibition is a cell-based assay that quantifies the
activity of the efflux pump. Cells expressing CaMdrlp are incubated with a fluorescent
substrate. In the absence of an inhibitor, the cells will actively pump out the substrate, resulting
in low fluorescence inside the cells. When a CaMdrlp inhibitor is present, the efflux of the
fluorescent substrate is blocked, leading to its accumulation inside the cells and a measurable
increase in fluorescence. The intensity of the fluorescence is directly proportional to the degree
of inhibition of CaMdr1p.
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Caption: Mechanism of CaMdrlp-mediated drug efflux and its inhibition.
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Caption: Experimental workflow for the fluorescent substrate assay.
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Materials and Reagents

Material/lReagent Supplier (Example) Catalog Number (Example)
Saccharomyces cerevisiae (Internal stock or collaborating N/A
strain expressing CaMdrlp lab)
S. cerevisiae control strain (Internal stock or collaborating N/A
(empty vector) lab)
Yeast extract peptone dextrose _ _
_ Sigma-Aldrich Y1500
(YPD) medium
Phosphate-buffered saline ) S
Thermo Fisher Scientific 10010023

(PBS), pH 7.4
Glucose Sigma-Aldrich G8270
Nile Red Thermo Fisher Scientific N1142
Rhodamine 6G Sigma-Aldrich R4127
Dimethyl sulfoxide (DMSO) Sigma-Aldrich D8418
Known CaMdrlp inhibitor (e.g., )

o Cayman Chemical 15339
Enniatin)
96-well black, clear-bottom ]

Corning 3603

microplates

Spectrofluorometer or Flow ) o
(e.g., BioTek, BD Biosciences) N/A
Cytometer

Experimental Protocols
Protocol 1: Nile Red Efflux Inhibition Assay

Nile Red is a fluorescent dye that is a substrate for CaMdrlp, as well as for the ABC
transporters Cdrlp and Cdr2p.[2][5][6] Its fluorescence is strongly enhanced in hydrophobic
environments, such as the lipid-rich interior of a cell.

1. Preparation of Yeast Cells: a. Inoculate a single colony of the S. cerevisiae strain expressing
CaMdrlp and the control strain into 5 mL of YPD medium. b. Grow overnight at 30°C with
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shaking (200 rpm). c. The following day, dilute the overnight culture into 50 mL of fresh YPD
medium to an optical density at 600 nm (OD600) of 0.1. d. Grow the culture at 30°C with
shaking to an OD600 of 0.8-1.0 (mid-log phase). e. Harvest the cells by centrifugation at 3,000
x g for 5 minutes. f. Wash the cells twice with PBS. g. Resuspend the cell pellet in PBS
containing 2% glucose to an OD600 of 1.0.

2. Assay Procedure: a. Aliquot 90 pL of the cell suspension into the wells of a 96-well black,
clear-bottom microplate. b. Add 1 uL of the test compound (dissolved in DMSO) at various
concentrations to the wells. For the negative control, add 1 pL of DMSO. For the positive
control, add a known inhibitor like Enniatin. c. Incubate the plate at 30°C for 15 minutes. d.
Prepare a 10X stock solution of Nile Red in PBS with 2% glucose. A final concentration of 7 pM
Nile Red is recommended.[6] e. Add 10 uL of the 10X Nile Red solution to each well. f.
Incubate the plate at 30°C for 20 minutes in the dark.[5] g. Measure the fluorescence using a
spectrofluorometer with excitation at 488 nm and emission at 530-590 nm.[5] Alternatively,
analyze the cells by flow cytometry using a 488 nm excitation laser and a PE-Texas Red filter.

[5]

3. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the
percentage of inhibition using the following formula: % Inhibition = [(Fluorescence_inhibitor -
Fluorescence_ DMSO) / (Fluorescence_max_inhibition - Fluorescence_ DMSO)] x 100 c. Plot
the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Rhodamine 6G Efflux Inhibition Assay

Rhodamine 6G is another fluorescent substrate that is extruded by CaMdrlp and is commonly
used to assess the activity of ABC transporters.[7][8]

1. Preparation of Yeast Cells: a. Follow the same procedure as described in Protocol 1, section
1.

2. Assay Procedure: a. Aliquot 90 pL of the cell suspension into the wells of a 96-well black,
clear-bottom microplate. b. Add 1 uL of the test compound (dissolved in DMSO) at various
concentrations. Include DMSO-only and positive inhibitor controls. c. Incubate at 30°C for 15
minutes. d. Prepare a 10X stock solution of Rhodamine 6G in PBS with 2% glucose. A final
concentration of 10 uM is often used. e. Add 10 pL of the 10X Rhodamine 6G solution to each
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well. f. Incubate the plate at 30°C for 30 minutes in the dark. g. Centrifuge the plate at 1,000 x g
for 2 minutes and discard the supernatant. h. Wash the cells with 100 uL of ice-cold PBS. .
Resuspend the cells in 100 pL of PBS. j. Measure the fluorescence using a spectrofluorometer
with excitation at 525 nm and emission at 550 nm.[9] Flow cytometry can also be used with a
488 nm laser and a suitable emission filter.

3. Data Analysis: a. Follow the same data analysis procedure as described in Protocol 1,
section 3.

Data Presentation

The following table summarizes example quantitative data for CaMdrlp inhibition assays. Note
that these values can vary depending on the specific experimental conditions and the yeast

strain used.
. Rhodamine 6G
Parameter Nile Red Assay Reference
Assay
Substrate
) 7 uM 10 uM [6]
Concentration
Incubation Time with ) )
20 minutes 30 minutes [5]
Substrate
Excitation Wavelength 488 nm 525 nm [519]
Emission Wavelength 530-590 nm 550 nm [5][9]
Known Inhibitor Enniatin - [5]
Example IC50 Value
o 9.26 uM for CaMdrlp - [5]
(Enniatin)
Troubleshooting
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Issue

Possible Cause

Solution

High background fluorescence

Autofluorescence of test

compounds or media.

Run controls with compound
and no cells. Subtract this

background.

Low signal-to-noise ratio

Insufficient substrate
accumulation or low pump

expression.

Optimize substrate
concentration and incubation
time. Verify CaMdrlp

expression.

Inconsistent results

Variation in cell density or

growth phase.

Ensure consistent cell
preparation, using cells from
the mid-logarithmic growth

phase.

Precipitation of test

compounds

Low solubility in aqueous
buffer.

Check the solubility of the
compounds. Adjust the final
DMSO concentration (typically
<1%).

Conclusion

The fluorescent substrate assays described here provide a robust and high-throughput-

compatible method for identifying and characterizing inhibitors of the Candida albicans efflux

pump CaMdrlp. These assays are crucial tools in the discovery and development of new

antifungal therapies aimed at reversing multidrug resistance. Careful optimization of

experimental parameters and appropriate data analysis are essential for obtaining reliable and

reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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